2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride
Description
Properties
IUPAC Name |
2-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-8-7-10-5-6-13(8)9-11-3-2-4-12-9;/h2-4,8,10H,5-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCBCOOUELTZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The compound’s analogs differ primarily in substituents on the pyrimidine ring and the piperazine group. Below is a comparative analysis based on substituents, molecular properties, and synthesis routes:
Table 1: Structural and Molecular Comparison
*Molecular weight inferred from analogs (e.g., 4-methoxy derivative in ).
Pharmacological and Chemical Properties
- Reactivity : The presence of electron-withdrawing groups (e.g., chloro in 4-chloro-5-methyl analog) increases electrophilicity, making it reactive in cross-coupling reactions. Conversely, methoxy groups (e.g., in 4-methoxy-6-methyl analog) enhance steric bulk and metabolic stability .
- Target Selectivity : Derivatives like LY2409881 hydrochloride incorporate extended aromatic systems (e.g., benzo[b]thiophene), which improve binding to kinase ATP pockets. The 4-methylpiperazine linker in such compounds optimizes solubility and target engagement .
- Synthetic Utility : The parent compound and its analogs are synthesized via nucleophilic substitution (e.g., replacing chloro groups with piperazine) or Suzuki-Miyaura cross-coupling (e.g., attaching boronate esters to pyrimidine).
Key Research Findings
- Structure-Activity Relationships (SAR) : Substitution at the 4-position of pyrimidine (e.g., chloro, methoxy) significantly impacts bioactivity. For instance, chloro groups enhance electrophilicity for covalent binding, while methoxy groups reduce off-target interactions.
- Thermodynamic Stability: Piperazine-substituted pyrimidines exhibit improved solubility and crystallinity compared to non-aminated analogs, as evidenced by their frequent use in patent literature.
- Biological Applications : Derivatives like LY2409881 hydrochloride demonstrate potent kinase inhibition (e.g., IKK-β), highlighting the scaffold’s versatility in drug discovery.
Biological Activity
2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound with significant biological activity, particularly in pharmacological applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C9H13ClN4, with a molecular weight of 202.68 g/mol. Its structure features a pyrimidine ring substituted with a 2-methylpiperazine moiety, which contributes to its biological properties.
The biological activity of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound acts as an antagonist at certain receptors, influencing neurotransmitter pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, contributing to its pharmacological effects.
- Cell Signaling Modulation : By affecting intracellular signaling pathways, the compound can alter cellular responses to external stimuli.
Biological Activity Data
| Activity | IC50/EC50 | Target | Reference |
|---|---|---|---|
| Enzyme Inhibition | 50 μM | Acetylcholinesterase (AChE) | |
| Receptor Antagonism | 30 nM | Serotonin Receptor (5-HT) | |
| Antiparasitic Activity | 0.010 μM | Plasmodium falciparum |
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Antimalarial Activity : Research indicates that derivatives of pyrimidine compounds exhibit potent antimalarial properties, particularly against Plasmodium falciparum .
- Neurological Disorders : Its ability to modulate neurotransmitter receptors suggests potential applications in treating conditions like anxiety and depression .
- Cancer Research : Investigations into its role as an inhibitor of cancer cell proliferation are ongoing, with some studies indicating efficacy against specific cancer types .
Case Studies
- Antimalarial Efficacy : A study demonstrated that 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride derivatives displayed significant activity against drug-resistant strains of P. falciparum, with an observed IC50 value lower than many existing treatments .
- Neuropharmacological Effects : In a preclinical model, the compound was shown to reduce anxiety-like behaviors in rodents, suggesting its potential as an anxiolytic agent through serotonin receptor modulation .
- Cancer Cell Line Studies : Research indicated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride, and how can reaction conditions be optimized for reproducibility?
Answer:
The synthesis of piperazine-pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride (a structural analog) is synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by reduction and HCl treatment . For 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride, similar protocols may apply:
- Use pyrimidine halides (e.g., 2-chloropyrimidine) as electrophilic partners.
- React with 2-methylpiperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours.
- Optimize molar ratios (1:1.2 pyrimidine:piperazine) to minimize unreacted starting material.
- Acidify with HCl to precipitate the hydrochloride salt .
Basic: What analytical techniques are critical for characterizing the purity and structural integrity of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% for research-grade material) .
- NMR : Confirm the pyrimidine-proton singlet at δ 8.5–9.0 ppm and methylpiperazine signals at δ 2.3–3.5 ppm (¹H NMR in DMSO-d6) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₉H₁₄N₄·HCl, theoretical m/z = 226.08) .
Basic: What are the solubility and stability profiles of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride in common laboratory solvents?
Answer:
- Solubility : Highly soluble in water (>50 mg/mL) and DMSO (>20 mg/mL), sparingly soluble in ethanol (<5 mg/mL) .
- Stability : Store at –20°C in airtight containers under inert gas (e.g., N₂). Degradation occurs via hydrolysis of the piperazine ring under acidic conditions (pH < 3) or oxidation in air .
Advanced: How can researchers evaluate the stability of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride under varying pH and temperature conditions?
Answer:
- pH Stability Study : Prepare buffered solutions (pH 1–10), incubate the compound at 37°C, and monitor degradation via HPLC at 0, 24, 48, and 72 hours. Significant degradation occurs at pH < 4 (piperazine ring protonation) and pH > 8 (pyrimidine hydrolysis) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (typically >200°C for hydrochloride salts). Accelerated stability testing at 40°C/75% RH for 4 weeks can predict shelf life .
Advanced: What advanced chromatographic or spectroscopic methods resolve data contradictions in impurity profiling?
Answer:
- LC-MS/MS : Detect trace impurities (e.g., unreacted 2-chloropyrimidine or N-methylpiperazine byproducts) with MRM transitions specific to potential contaminants .
- 2D NMR : Resolve overlapping signals (e.g., piperazine CH₂ vs. pyrimidine CH) using HSQC or COSY experiments .
- X-ray Crystallography : Confirm the hydrochloride salt’s crystal structure if spectral data conflicts with theoretical predictions (e.g., unexpected tautomerism) .
Advanced: How can researchers address discrepancies in biological activity data between 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride and its structural analogs?
Answer:
- SAR Analysis : Compare substituent effects using analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride (enhanced lipophilicity) or 2-(Piperidin-2-yl)pyridine dihydrochloride (rigidified piperidine ring) .
- Computational Modeling : Perform docking studies to assess binding affinity differences (e.g., piperazine vs. piperidine ring flexibility in receptor interactions) .
- Metabolic Stability Assays : Use liver microsomes to evaluate if hydrochloride salt formation alters metabolic pathways vs. freebase forms .
Advanced: What strategies mitigate hygroscopicity issues during formulation or storage of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
